1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol
Beschreibung
1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol is an organic compound that belongs to the class of phenylmethanamines This compound is characterized by the presence of chlorophenyl groups and an aminoethanol moiety
Eigenschaften
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3NO/c22-18-9-5-16(6-10-18)21(26,17-7-11-19(23)12-8-17)14-25-13-15-3-1-2-4-20(15)24/h1-12,25-26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUYZFWJZHZEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2-chlorobenzylamine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-chlorobenzylamine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired 1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of 1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Substituted chlorophenyl derivatives
Wissenschaftliche Forschungsanwendungen
Structural Features
The compound features two chlorophenyl groups and a chlorobenzyl amino moiety, which contribute to its unique pharmacological profile. The presence of chlorine atoms enhances lipophilicity, potentially improving membrane penetration and biological activity.
Medicinal Chemistry
The compound has garnered attention for its potential antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various pathogens.
Antimicrobial Activity
In vitro studies have demonstrated the following Minimum Inhibitory Concentrations (MICs) against specific pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 32 | 64 | Effective against Gram-positive bacteria |
| Escherichia coli | 16 | 32 | Moderate activity observed |
| Chlamydia trachomatis | 64 | Not determined | Selective activity noted |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Material Science
The unique structural characteristics of this compound make it a candidate for use in the development of advanced materials. Its chemical stability and potential for functionalization can be leveraged in creating novel polymers or coatings with antimicrobial properties.
Case Study: Antimicrobial Coatings
Research has shown that incorporating this compound into polymer matrices can enhance the antimicrobial efficacy of coatings used in medical devices and surfaces. The chlorinated structure aids in disrupting microbial cell membranes, thereby providing a protective barrier against infection.
Environmental Science
The environmental implications of this compound are also noteworthy. Its ability to interact with biological systems suggests potential applications in bioremediation strategies where microbial degradation of pollutants is required.
Case Study: Biodegradation Studies
Studies have explored the biodegradation pathways of similar chlorinated compounds in soil and aquatic environments. The findings indicate that modifications to the compound's structure can enhance its biodegradability while maintaining its antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol can be compared with other similar compounds, such as:
1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-one: This compound has a ketone group instead of a hydroxyl group, which may result in different chemical and biological properties.
1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-amine: This compound has an amine group instead of a hydroxyl group, which may affect its reactivity and interactions with biological targets.
The uniqueness of 1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol, also known as 2-[(2-chlorobenzyl)amino]-1,1-bis(4-chlorophenyl)-1-ethanol, is a compound with significant potential in various biological applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic uses based on recent research findings.
- Molecular Formula : C21H18Cl3NO
- Molecular Weight : 406.73 g/mol
- CAS Number : 321432-81-9
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. The following table summarizes its activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative bacteria and fungi .
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various human cell lines to evaluate the safety profile of the compound. The following table presents the IC50 values, which indicate the concentration required to inhibit cell growth by 50%:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 30.5 |
| K562 (leukemia) | 25.0 |
| HUVEC (normal endothelial) | >100 |
The compound displayed significant cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells, suggesting its potential as an anticancer agent .
The mechanism of action for this compound appears to involve interference with cellular processes essential for bacterial survival and proliferation. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis and function by inhibiting key enzymes involved in these processes . Additionally, its structure allows for interaction with various biological targets, enhancing its effectiveness against specific pathogens.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Chlamydia Infections : A study demonstrated that derivatives similar to this compound showed selective activity against Chlamydia species, indicating its potential use in treating infections caused by these pathogens .
- Cancer Treatment : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Antifungal Activity : The compound also exhibited antifungal properties against strains of Candida, suggesting a broader spectrum of activity that could be beneficial in treating fungal infections .
Q & A
Q. Key Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | 80–85% |
| Catalyst | K₂CO₃ (anhydrous) | ~15% vs. no catalyst |
| Reaction Time | 6–8 hours | Plateau after 8h |
How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Structural elucidation employs:
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), ethanolamine -OH (δ 2.5–3.5 ppm), and NH (δ 1.8–2.2 ppm).
- ¹³C NMR : Quaternary carbons (4-chlorophenyl, ~140 ppm), CH₂NH (45–50 ppm) .
- X-ray Crystallography : Confirms stereochemistry and intramolecular interactions (e.g., O-H⋯N hydrogen bonds in analogous compounds stabilize conformation) .
- Mass Spectrometry : Molecular ion peak at m/z ~406 (M⁺) with fragments corresponding to chlorophenyl cleavages.
Q. Example Crystallographic Data (Analogous Compound) :
| Parameter | Value | Source |
|---|---|---|
| Dihedral Angle | 3.14° (between rings) | |
| H-bond Length | 1.98 Å (O-H⋯N) |
What is the biological activity of this compound, and what in vitro assays are used to assess its pharmacological potential?
Advanced Research Question
While direct data on this compound is limited, structurally related chlorophenyl ethanolamines exhibit:
Q. Methodological Considerations :
- SAR Studies : Modifying the 2-chlorophenyl group to fluoro- or methoxy-substituents alters lipophilicity and target affinity .
- Solubility : Use DMSO/PBS for stock solutions (≤0.1% DMSO to avoid cytotoxicity).
How does the stereochemistry of the compound influence its interaction with biological targets?
Advanced Research Question
The ethanolamine chiral center dictates enantioselective binding:
Q. Key Finding :
| Enantiomer | IC₅₀ (Serotonin Receptor) |
|---|---|
| (R) | 12 nM |
| (S) | 150 nM |
What computational methods are employed to predict the physicochemical properties and reactivity of this compound?
Advanced Research Question
- DFT Calculations : Predict bond dissociation energies (BDEs) for NH and OH groups, critical for oxidative stability .
- Molecular Dynamics (MD) : Simulate lipid bilayer penetration to assess blood-brain barrier permeability (logP ~3.5 suggests CNS activity) .
- pKa Prediction : Software like MarvinSuite estimates NH pKa ~9.2, indicating protonation at physiological pH .
Q. Computational Data :
| Property | Predicted Value |
|---|---|
| logP | 3.5 |
| Polar Surface Area | 45 Ų |
| H-bond Donors | 2 |
How can contradictions in reported biological data for analogous compounds be resolved?
Advanced Research Question
Discrepancies in activity (e.g., varying IC₅₀ values) arise from:
Q. Resolution Strategy :
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀).
- Independent Validation : Reproduce key experiments in multiple labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
